molecular formula C18H34CuO4 B12823878 Copper 3,5,5-trimethylhexanoate CAS No. 35206-70-3

Copper 3,5,5-trimethylhexanoate

Cat. No.: B12823878
CAS No.: 35206-70-3
M. Wt: 378.0 g/mol
InChI Key: KLKMXKACEROVRH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper 3,5,5-trimethylhexanoate is an organometallic compound that features copper coordinated with 3,5,5-trimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper 3,5,5-trimethylhexanoate can be synthesized through the reaction of copper(II) salts with 3,5,5-trimethylhexanoic acid. A common method involves dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 3,5,5-trimethylhexanoic acid. The reaction mixture is typically heated under reflux to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound often involves a continuous process where copper(II) oxide or copper(II) hydroxide is reacted with 3,5,5-trimethylhexanoic acid in a solvent like toluene. The reaction is carried out at elevated temperatures to increase the reaction rate and yield. The product is then separated from the reaction mixture by distillation or extraction and further purified if necessary.

Chemical Reactions Analysis

Types of Reactions

Copper 3,5,5-trimethylhexanoate undergoes various types of chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

    Reduction: It can participate in reduction reactions, often in the presence of reducing agents like hydrazine.

    Substitution: It can undergo ligand exchange reactions where the 3,5,5-trimethylhexanoate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or hydrogen peroxide, and reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Hydrazine or sodium borohydride are commonly used reducing agents, with reactions often performed at room temperature.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines, often in an inert atmosphere to prevent oxidation.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Reduced copper species and corresponding reduced organic compounds.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Copper 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.

    Biology: It has been studied for its potential antimicrobial properties and its role in biological systems as a copper source.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which copper 3,5,5-trimethylhexanoate exerts its effects often involves the coordination of the copper center with substrates, facilitating electron transfer processes. In catalytic reactions, the copper center can cycle between different oxidation states, enabling the activation of molecular oxygen or other oxidants. This activation leads to the formation of reactive intermediates that drive the chemical transformation of substrates.

Comparison with Similar Compounds

Copper 3,5,5-trimethylhexanoate can be compared with other copper carboxylates, such as copper acetate and copper benzoate. While all these compounds serve as sources of copper in various reactions, this compound is unique due to its bulky and hydrophobic 3,5,5-trimethylhexanoate ligands. These ligands can influence the solubility, reactivity, and selectivity of the compound in different reactions.

Similar Compounds

  • Copper acetate
  • Copper benzoate
  • Copper 2-ethylhexanoate

Each of these compounds has its own set of properties and applications, but this compound stands out for its specific ligand environment, which can be advantageous in certain catalytic and synthetic applications.

Properties

CAS No.

35206-70-3

Molecular Formula

C18H34CuO4

Molecular Weight

378.0 g/mol

IUPAC Name

copper;3,5,5-trimethylhexanoate

InChI

InChI=1S/2C9H18O2.Cu/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2

InChI Key

KLKMXKACEROVRH-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.